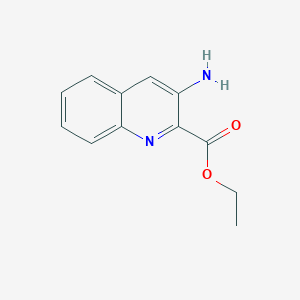
Ethyl 3-aminoquinoline-2-carboxylate
カタログ番号 B2433054
CAS番号:
62235-59-0
分子量: 216.24
InChIキー: DXRZFETVSRVQEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Ethyl 3-aminoquinoline-2-carboxylate is a chemical compound with the CAS Number: 62235-59-0 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .
Synthesis Analysis
The synthesis of Ethyl 3-aminoquinoline-2-carboxylate and its derivatives has been a subject of interest in various research studies . For instance, one study reported a process where 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate was converted to ethyl 2-aminoquinoline-3-carboxylate under reflux in acetic acid with iron powder as the reducing agent .Molecular Structure Analysis
The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is represented by the linear formula C12H12N2O2 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-aminoquinoline-2-carboxylate are complex and varied. For example, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .Physical And Chemical Properties Analysis
Ethyl 3-aminoquinoline-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its melting point is between 148-150°C .科学的研究の応用
-
Anticancer Activity
- Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
- The fused pyranoquinoline moiety, a structural motif in many biologically active alkaloids, has been used in antitumor activities .
-
Antifungal and Anti-inflammatory Activities
-
Anti-Diabetes and Anti-Alzheimer’s Disease Activities
-
Antioxidant and Diuretic Activities
-
Bactericidal and Bacteriolytic Activities
- Synthesis of Heterocyclic Compounds
- Quinolines have been used in the synthesis of various heterocyclic compounds . For example, quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones have been synthesized by [3 + 2] cycloaddition of azides with terminal alkynes via click chemistry . This approach has several advantages, including quick reaction times, facile workup, excellent yields (88–92%), high purity, and regioselective single product synthesis using microwave .
-
Antimalarial Activity
-
Antibacterial Activity
-
Antiviral Activity
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-aminoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRZFETVSRVQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoquinoline-2-carboxylate | |
CAS RN |
62235-59-0 | |
| Record name | ethyl 3-aminoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


A solution of ethyl bromopyruvate (1.69 g, 1.09 mL, 8.68 mmol) in dry EtOH (16 mL) was added dropwise over 20 min to a stirred solution of pyridine (684 mg, 699 μL, 8.68 mmol) in dry EtOH (24 mL). The resulting solution was heated at 60-70° C. for 1 h and cooled to room temperature. 2-Aminobenzaldehyde (1.00 g, 8.26 mmol) and pyridine (1.6 mL) were added and the resulting yellow solution was heated at reflux for 4½ h. Pyrrolidine (1.40 g, 1.64 mL, 19.7 mmol) was added and the resulting mixture was heated at reflux for 3 h and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient) to afford ethyl 3-aminoquinoline-2-carboxylate, as a yellow solid. Rf=0.31 (20% EtOAc/hexanes). LCMS calc.=217.1; found=217.1 (M+1). 1H NMR (500 MHz, CDCl3): δ 8.04-8.02 (m, 1H); 7.53-7.51 (m, 1H); 7.44-7.38 (m, 2H); 7.32 (s, 1H); 4.53 (q, J=7.1 Hz, 2H); 1.48 (t, J=7.1 Hz, 3H).







Citations
For This Compound
3
Citations
… With ethyl 3-aminoquinoline-2-carboxylate 13b in hand, we embarked on converting it to the target 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile 5 (Scheme 5). Treatment of 13b …
Number of citations: 56
www.sciencedirect.com
… Hydrogenolysis of 8 led to dechlorinated ethyl-3-aminoquinoline-2-carboxylate 9, a compound described in the literature. 11a While the melting point of not crystallized material was …
Number of citations: 26
www.sciencedirect.com
This dissertation describes two very different projects. The first project focuses on the binding of a silent agonist to a ligand gated ion channel. The second project focuses on the study of …
Number of citations: 2
thesis.library.caltech.edu
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
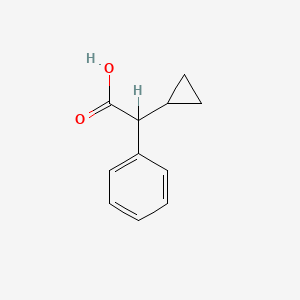
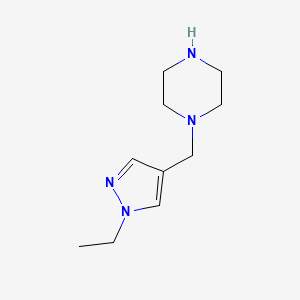
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)
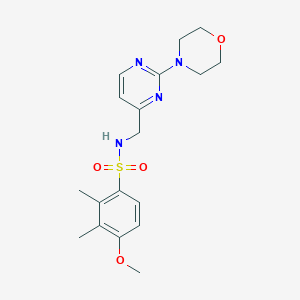
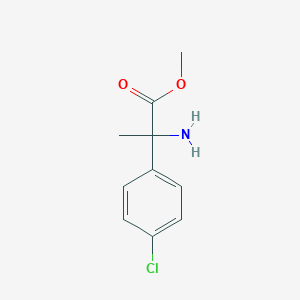
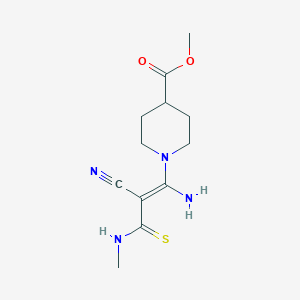
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
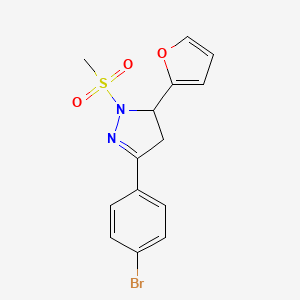
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)